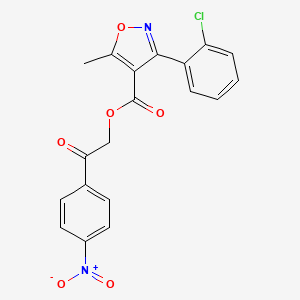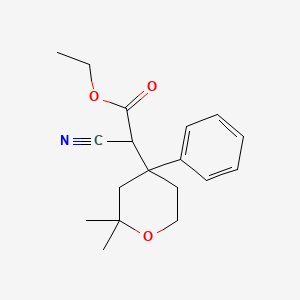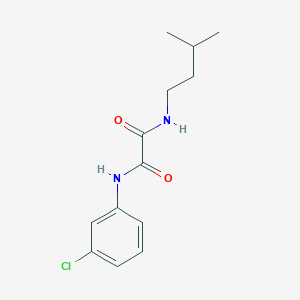![molecular formula C17H16N4O8 B5216867 dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate](/img/structure/B5216867.png)
dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate, also known as MNBC, is a chemical compound that has been used in scientific research for its potential therapeutic properties. MNBC is a derivative of carbamate and is known for its ability to inhibit the activity of certain enzymes, making it a promising candidate for the development of new drugs.
作用機序
Dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate works by binding to the active site of enzymes and inhibiting their activity. This leads to an accumulation of acetylcholine in the brain, which can improve cognitive function. Additionally, dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate has been shown to have antioxidant properties, which may help protect against oxidative stress and inflammation.
Biochemical and Physiological Effects:
In addition to its effects on enzyme activity, dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate has been shown to have other biochemical and physiological effects. For example, studies have demonstrated that dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate can reduce the production of reactive oxygen species and lipid peroxidation in cells, which may help protect against oxidative damage. dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate has also been shown to have anti-inflammatory effects, which may be beneficial for the treatment of inflammatory conditions.
実験室実験の利点と制限
One advantage of using dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate in lab experiments is that it is a relatively stable compound that can be easily synthesized. Additionally, dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate has been shown to have low toxicity in animal studies, which makes it a promising candidate for further research. However, one limitation of using dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate is that it can be difficult to obtain in large quantities, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate. One area of interest is the development of dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate derivatives with improved potency and selectivity for specific enzymes. Additionally, further studies are needed to investigate the potential therapeutic applications of dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate, including its use in the treatment of Alzheimer's disease and other neurological disorders. Finally, more research is needed to fully understand the biochemical and physiological effects of dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate, which may provide insights into its potential therapeutic mechanisms.
合成法
Dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate can be synthesized through a multi-step process that involves the reaction of 3-nitro-4,1-phenylenediamine with dimethyl carbonate in the presence of a catalyst. The resulting product is then treated with phosgene and a base to form dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate.
科学的研究の応用
Dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate has been the subject of numerous scientific studies due to its potential therapeutic properties. One area of research has focused on the compound's ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This has led to investigations into the use of dimethyl [methylenebis(3-nitro-4,1-phenylene)]biscarbamate as a treatment for Alzheimer's disease and other neurological disorders.
特性
IUPAC Name |
methyl N-[4-[[4-(methoxycarbonylamino)-2-nitrophenyl]methyl]-3-nitrophenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O8/c1-28-16(22)18-12-5-3-10(14(8-12)20(24)25)7-11-4-6-13(19-17(23)29-2)9-15(11)21(26)27/h3-6,8-9H,7H2,1-2H3,(H,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUWQZWDURZNGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC(=C(C=C1)CC2=C(C=C(C=C2)NC(=O)OC)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[4-[[4-(methoxycarbonylamino)-2-nitrophenyl]methyl]-3-nitrophenyl]carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-fluorophenoxy)methyl]-N-(2-methoxybenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B5216788.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B5216791.png)
![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-ethyl-2,5-pyrrolidinedione](/img/structure/B5216795.png)
![N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5216808.png)


![3-butyryl-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methyl-2H-pyran-2-one](/img/structure/B5216821.png)
![2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-N-(2-methylphenyl)acrylamide](/img/structure/B5216827.png)
![3-benzyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-[(2-methyl-1,3-benzothiazol-5-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B5216846.png)
![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzenesulfonate](/img/structure/B5216853.png)
![9-{2-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B5216860.png)

![4-tert-butyl-N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5216889.png)